molecular formula C30H28ClN5O2 B2419654 1-(4-chlorophenyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 922044-13-1

1-(4-chlorophenyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide

Cat. No. B2419654
CAS RN: 922044-13-1
M. Wt: 526.04
InChI Key: MHMJOSBFSKZWCU-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C30H28ClN5O2 and its molecular weight is 526.04. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

  • A study by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives, including compounds structurally similar to 1-(4-chlorophenyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide, found that these compounds exhibited significant antimicrobial and higher anticancer activity compared to doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).

CDK2 Inhibition and Anti-Proliferative Activity

  • Abdel-Rahman et al. (2021) discovered that pyrazolopyridine derivatives, related to our compound of interest, showed notable inhibition of the CDK2 enzyme and had significant anti-proliferative effects against various human cancer cell lines, indicating potential applications in cancer treatment (Abdel-Rahman et al., 2021).

Anticancer and Anti-5-lipoxygenase Agents

  • Research by Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives, closely related to the chemical structure , revealed these compounds as promising anticancer and anti-5-lipoxygenase agents, offering potential therapeutic applications (Rahmouni et al., 2016).

Enzymatic Activity Enhancement

  • A study by Abd and Awas (2008) on pyrazolopyrimidinyl keto-esters showed that these compounds increased the reactivity of cellobiase, an enzyme, suggesting applications in enzymatic processes (Abd & Awas, 2008).

Molecular Docking Studies

  • Upadhyay et al. (2021) incorporated pyrazoline derivatives, structurally similar to the compound in focus, in their study, revealing its potential as a dual inhibitor of VEGFR-2 and HDAC4, important in cancer therapy (Upadhyay et al., 2021).

Synthesis and Characterization

  • Various studies focus on the synthesis and characterization of similar pyrazolopyrimidine compounds, exploring their potential applications in pharmaceutical and chemical industries. Examples include work by Xin (2012) and Quiroga et al. (1999), among others (Xin, 2012), (Quiroga et al., 1999).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28ClN5O2/c31-24-12-10-23(11-13-24)30(14-3-4-15-30)29(38)32-16-17-36-27-26(18-34-36)28(37)35(20-33-27)19-22-8-5-7-21-6-1-2-9-25(21)22/h1-2,5-13,18,20H,3-4,14-17,19H2,(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMJOSBFSKZWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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